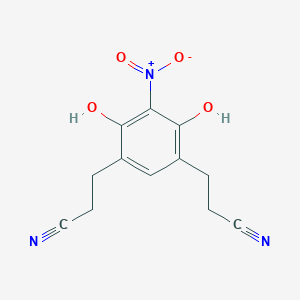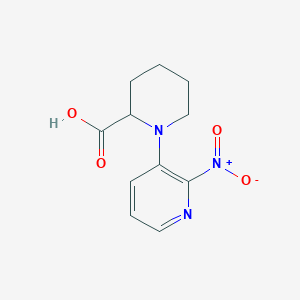![molecular formula C22H18O2 B14379173 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran CAS No. 88215-06-9](/img/structure/B14379173.png)
2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(benzyloxy)phenyl)-4H-chromene is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzyloxy)phenyl)-4H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(benzyloxy)benzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-(2-(benzyloxy)phenyl)-4H-chromene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzyloxy)phenyl)-4H-chromene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-(benzyloxy)phenyl)-4H-chromene has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in organic electronics and photonics.
Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-(benzyloxy)phenyl)-4H-chromene involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)-4H-chromene: Similar structure but with a hydroxy group instead of a benzyloxy group.
2-(2-methoxyphenyl)-4H-chromene: Contains a methoxy group instead of a benzyloxy group.
2-(2-ethoxyphenyl)-4H-chromene: Features an ethoxy group instead of a benzyloxy group.
Uniqueness
2-(2-(benzyloxy)phenyl)-4H-chromene is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance lipophilicity, improve membrane permeability, and increase binding affinity to molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
88215-06-9 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)-4H-chromene |
InChI |
InChI=1S/C22H18O2/c1-2-8-17(9-3-1)16-23-21-13-7-5-11-19(21)22-15-14-18-10-4-6-12-20(18)24-22/h1-13,15H,14,16H2 |
InChI Key |
DTMLGZAGJDCUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC2=CC=CC=C21)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


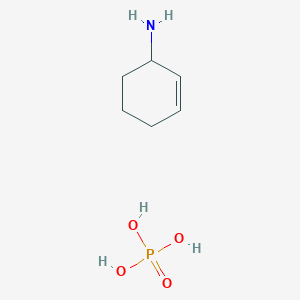
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
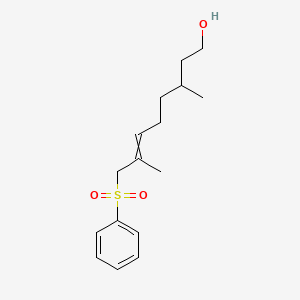
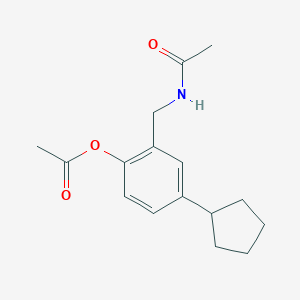
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
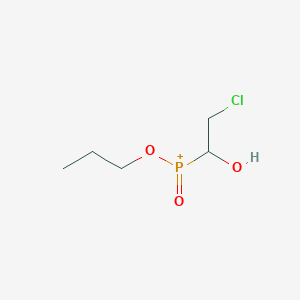
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
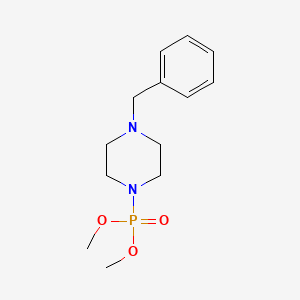
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
